Cas no 2228242-60-0 (3-amino-5-(3-bromophenyl)pentanoic acid)

3-amino-5-(3-bromophenyl)pentanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-amino-5-(3-bromophenyl)pentanoic acid
- 2228242-60-0
- EN300-1935678
-
- インチ: 1S/C11H14BrNO2/c12-9-3-1-2-8(6-9)4-5-10(13)7-11(14)15/h1-3,6,10H,4-5,7,13H2,(H,14,15)
- InChIKey: WIFQPEBBVKINSG-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1)CCC(CC(=O)O)N
計算された属性
- 精确分子量: 271.02079g/mol
- 同位素质量: 271.02079g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 5
- 複雑さ: 211
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.3Ų
- XLogP3: -0.4
3-amino-5-(3-bromophenyl)pentanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1935678-0.1g |
3-amino-5-(3-bromophenyl)pentanoic acid |
2228242-60-0 | 0.1g |
$755.0 | 2023-09-17 | ||
Enamine | EN300-1935678-1g |
3-amino-5-(3-bromophenyl)pentanoic acid |
2228242-60-0 | 1g |
$857.0 | 2023-09-17 | ||
Enamine | EN300-1935678-10g |
3-amino-5-(3-bromophenyl)pentanoic acid |
2228242-60-0 | 10g |
$3683.0 | 2023-09-17 | ||
Enamine | EN300-1935678-0.25g |
3-amino-5-(3-bromophenyl)pentanoic acid |
2228242-60-0 | 0.25g |
$789.0 | 2023-09-17 | ||
Enamine | EN300-1935678-10.0g |
3-amino-5-(3-bromophenyl)pentanoic acid |
2228242-60-0 | 10g |
$3683.0 | 2023-05-31 | ||
Enamine | EN300-1935678-0.05g |
3-amino-5-(3-bromophenyl)pentanoic acid |
2228242-60-0 | 0.05g |
$719.0 | 2023-09-17 | ||
Enamine | EN300-1935678-5.0g |
3-amino-5-(3-bromophenyl)pentanoic acid |
2228242-60-0 | 5g |
$2485.0 | 2023-05-31 | ||
Enamine | EN300-1935678-2.5g |
3-amino-5-(3-bromophenyl)pentanoic acid |
2228242-60-0 | 2.5g |
$1680.0 | 2023-09-17 | ||
Enamine | EN300-1935678-1.0g |
3-amino-5-(3-bromophenyl)pentanoic acid |
2228242-60-0 | 1g |
$857.0 | 2023-05-31 | ||
Enamine | EN300-1935678-0.5g |
3-amino-5-(3-bromophenyl)pentanoic acid |
2228242-60-0 | 0.5g |
$823.0 | 2023-09-17 |
3-amino-5-(3-bromophenyl)pentanoic acid 関連文献
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
3-amino-5-(3-bromophenyl)pentanoic acidに関する追加情報
Recent Advances in the Study of 3-amino-5-(3-bromophenyl)pentanoic acid (CAS: 2228242-60-0)
3-amino-5-(3-bromophenyl)pentanoic acid (CAS: 2228242-60-0) is a synthetic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have focused on its role as a key intermediate in the synthesis of bioactive molecules and its direct biological activities. This research brief aims to summarize the latest findings related to this compound, highlighting its chemical properties, synthetic pathways, and potential applications in drug discovery.
One of the most notable advancements in the study of 3-amino-5-(3-bromophenyl)pentanoic acid is its application in the development of novel enzyme inhibitors. Researchers have demonstrated that this compound can serve as a scaffold for designing inhibitors targeting specific enzymes involved in inflammatory and metabolic pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the successful use of this compound in the synthesis of potent inhibitors for a class of proteases implicated in autoimmune diseases. The study highlighted the compound's versatility and its ability to be modified to enhance binding affinity and selectivity.
In addition to its role in enzyme inhibition, 3-amino-5-(3-bromophenyl)pentanoic acid has also been investigated for its potential as a building block in peptide mimetics. Peptide mimetics are synthetic molecules designed to mimic the biological activity of natural peptides while offering improved stability and bioavailability. A recent study in Bioorganic & Medicinal Chemistry Letters detailed the use of this compound in the synthesis of peptide mimetics that target G-protein-coupled receptors (GPCRs), which are critical in various physiological processes. The researchers noted that the bromophenyl moiety of the compound contributed significantly to the mimetics' receptor-binding properties.
Another area of interest is the compound's potential in cancer research. Preliminary studies have suggested that derivatives of 3-amino-5-(3-bromophenyl)pentanoic acid may exhibit antiproliferative effects against certain cancer cell lines. A 2022 study in the European Journal of Medicinal Chemistry explored the compound's mechanism of action, revealing that it interferes with key signaling pathways involved in cell proliferation and survival. While these findings are promising, further in vivo studies are needed to validate the compound's efficacy and safety as a potential anticancer agent.
The synthetic pathways for 3-amino-5-(3-bromophenyl)pentanoic acid have also been optimized in recent years. Advances in catalytic methods and green chemistry have enabled more efficient and environmentally friendly production of this compound. A 2023 paper in Organic Process Research & Development described a novel catalytic system that significantly reduces the number of steps required for synthesis while maintaining high yield and purity. These improvements are expected to facilitate the compound's broader use in research and drug development.
In conclusion, 3-amino-5-(3-bromophenyl)pentanoic acid (CAS: 2228242-60-0) continues to be a valuable compound in chemical biology and medicinal chemistry. Its applications in enzyme inhibition, peptide mimetics, and cancer research highlight its versatility and potential for therapeutic development. Ongoing research efforts are likely to uncover additional uses and optimize its synthesis, further solidifying its role in the field. Researchers are encouraged to explore its derivatives and mechanisms of action to unlock its full potential in drug discovery and beyond.
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